REACTION_CXSMILES
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[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].[CH3:9][O:10][C:11]1[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][C:12]=1[CH:13]=O>>[CH3:9][O:10][C:11]1[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][C:12]=1[C:13]1[S:8][C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[N:1]=1
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Name
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|
Quantity
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6.3 g
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Type
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reactant
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Smiles
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NC1=C(C=CC=C1)S
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Name
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|
Quantity
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8.3 g
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Type
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reactant
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Smiles
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COC1=C(C=O)C=C(C=C1)OC
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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mixed thoroughly
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Type
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TEMPERATURE
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Details
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After a few minutes the mixture evolved heat
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Type
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CUSTOM
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Details
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slowly crystallized
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Type
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TEMPERATURE
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Details
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The mixture was then warmed for a few minutes
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Type
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CUSTOM
|
Details
|
the reaction
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Type
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CUSTOM
|
Details
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The product was then recrystallized from ethanol yielding 8.0 g (59%), mp. 96°-99°
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Name
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|
Type
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|
Smiles
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COC1=C(C=C(C=C1)OC)C=1SC2=C(N1)C=CC=C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |